molecular formula C13H20FN B2400024 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine CAS No. 1099598-51-2

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine

Cat. No.: B2400024
CAS No.: 1099598-51-2
M. Wt: 209.308
InChI Key: JFHCPEUKOLRUHW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine is an organic compound that features a fluorinated phenyl ring and a pentan-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine precursor under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride and acetic acid . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using specific microorganisms have been explored for the enantioselective reduction of related compounds .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl ring enhances its binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the fluorinated phenyl ring and the pentan-3-amine backbone allows for diverse applications and interactions with molecular targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,12H,6,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCPEUKOLRUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-51-2
Record name 1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine
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